![molecular formula C22H19ClN4O3 B2518613 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921805-55-2](/img/structure/B2518613.png)
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine and its derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis information for this compound was not found, related compounds such as 4-aminopyrrolo[2,3-d]pyrimidines have been synthesized by treating commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cyclo aliphatic, and aryl aliphatic amines in the presence of a catalytic amount of HCl .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .科学的研究の応用
Therapeutic Potential
The compound belongs to the class of heterocyclic pyrimidine scaffolds, which have been found to be broadly useful as therapeutic agents . These compounds offer a high degree of structural diversity and have proven to be significant in the pathophysiology of diseases .
Anticancer Activity
Pyrimidine derivatives, including this compound, have been associated with anticancer activity . They exert their effects by inhibiting eukaryotic protein kinases, which play crucial roles in cell proliferation and survival . This makes them potential candidates for cancer treatment .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial and fungal strains . This makes it a potential candidate for the development of new antimicrobial drugs, especially in the era of increasing antibiotic resistance .
Anti-Inflammatory and Analgesic Activity
Pyrimidine derivatives have also been associated with anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions characterized by inflammation and pain .
Antioxidant Activity
The compound may also exhibit antioxidant activity . Antioxidants are crucial in protecting the body’s cells from damage by free radicals, which are associated with various chronic diseases .
Antimalarial Activity
Pyrimidine derivatives have shown potential antimalarial activity . This suggests that the compound could be explored further for potential use in antimalarial drugs .
Kinase Inhibition
The compound has been associated with the inhibition of CDK2, a protein kinase involved in cell cycle regulation . This makes it a potential candidate for the development of drugs targeting cell cycle dysregulation, which is a common feature in many cancers .
Combination Therapy
The compound’s combination of anticancer and antibacterial activities can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases . This dual activity could potentially be optimized for anti-infection effects alongside antitumor efficacy .
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-13(14-6-4-3-5-7-14)24-20(28)17-12-26(2)19-18(17)25-22(30)27(21(19)29)16-10-8-15(23)9-11-16/h3-13H,1-2H3,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNNLCKTFPYIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


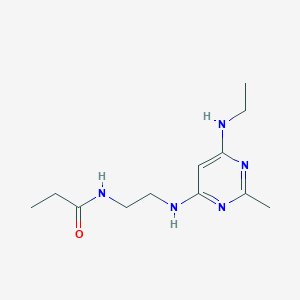
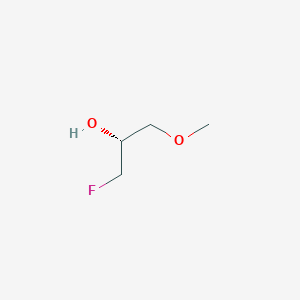

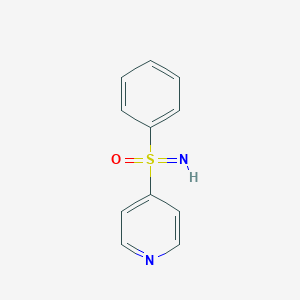
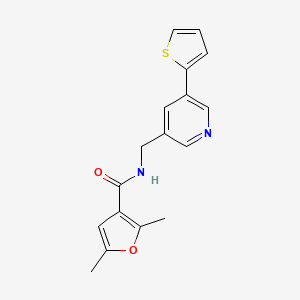
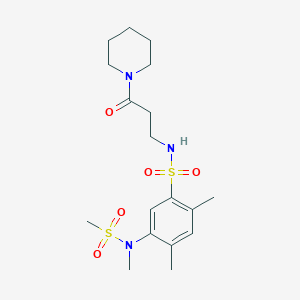
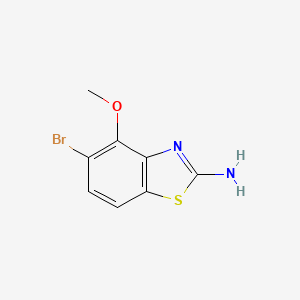

![N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2518545.png)
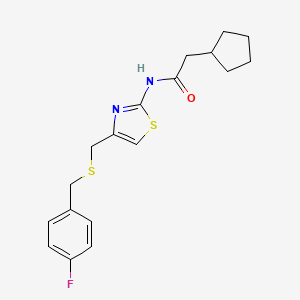
![N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518547.png)
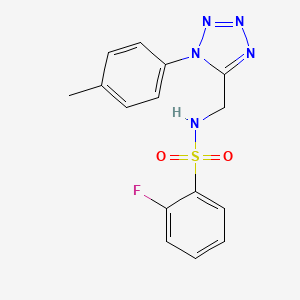
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2518550.png)